N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide
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Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyrazole ring, and an indolizine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxane ring and the pyrazole ring. The oxane ring can be synthesized through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions .
The final step involves the coupling of the oxane and pyrazole intermediates with an indolizine-2-carboxamide precursor. This coupling reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid) to form N-oxides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced indolizine derivatives.
Substitution: Halogenated or nitrated indolizine derivatives.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in cancer treatment.
Opiranserin: A compound with a similar oxane ring structure.
Methyl N-[1-(oxan-4-yl)-2-oxoethyl]carbamate: Another compound with an oxane ring.
Uniqueness
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide is unique due to its combination of an oxane ring, a pyrazole ring, and an indolizine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(15-9-17-3-1-2-6-21(17)12-15)20-16-10-19-22(13-16)11-14-4-7-24-8-5-14/h1-3,6,9-10,12-14H,4-5,7-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USURLTGZGDZZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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